2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid
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Description
2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid is a useful research compound. Its molecular formula is C16H23N3O3 and its molecular weight is 305.378. The purity is usually 95%.
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Scientific Research Applications
Reaction Mechanisms and Synthesis
Studies have described the synthetic pathways involving similar compounds, highlighting the versatility of piperazine derivatives in chemical reactions. For instance, the reaction of acetylenecarboxylic acid with amines resulted in compounds that underwent hydrolysis into pyruvic acid, carbon dioxide, and amines, demonstrating the potential of such structures in synthetic organic chemistry (Iwanami et al., 1964). Similarly, structure-activity relationship studies on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands showed the importance of the methylpiperazine moiety in enhancing biological activity, indicating the compound's relevance in medicinal chemistry (Altenbach et al., 2008).
Therapeutic Potential
The compound's derivatives have been investigated for their therapeutic applications, particularly as PPARgamma agonists, which are crucial in the management of diabetes and other metabolic disorders. Research into N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists has shown that modifications to the methylpiperazine group can result in potent agonists with improved solubility, demonstrating the potential pharmaceutical applications of these derivatives (Collins et al., 1998).
Molecular Structure and Analysis
The synthesis and structural characterization of novel compounds, including those related to 2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid, have provided insights into their molecular configurations and potential for forming cyclic peptides, contributing to the development of new therapeutic agents (Yamashita et al., 2009).
Biological Applications and Studies
Research into the biological activities of similar compounds has shown their potential in addressing various health conditions. For example, studies on the antimicrobial activities of thiazolidinone derivatives have highlighted the significant role that the methylpiperazine group plays in enhancing the efficacy of these compounds against a range of bacterial and fungal strains (Patel et al., 2012).
Properties
IUPAC Name |
4-(2-methylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12-5-3-4-6-13(12)17-15(20)11-14(16(21)22)19-9-7-18(2)8-10-19/h3-6,14H,7-11H2,1-2H3,(H,17,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCIFSPPXCAQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(C(=O)O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.